N-Desethyl Acetildenafil-d8 Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Desethyl Acetildenafil-d8 Dihydrochloride is a labeled pyrazolopyrimidinone derivative. It is primarily used in scientific research as a cGMP phosphodiesterase inhibitor . This compound is a stable isotope-labeled version of N-Desethyl Acetildenafil, which is an impurity of Acetildenafil.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Acetildenafil-d8 Dihydrochloride involves the deuteration of N-Desethyl Acetildenafil. . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound is carried out under strict process parameter control to ensure product quality. The production process involves flexible batch sizes to meet the needs of global customers and is often customized for special structural needs.

Analyse Des Réactions Chimiques

Types of Reactions

N-Desethyl Acetildenafil-d8 Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield deuterated analogs.

Applications De Recherche Scientifique

N-Desethyl Acetildenafil-d8 Dihydrochloride is widely used in scientific research, including:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: It is used in metabolic research to study metabolic pathways in vivo.

Medicine: It is used in clinical diagnostics and imaging.

Industry: It is used in the production of stable isotope-labeled compounds for various applications.

Mécanisme D'action

N-Desethyl Acetildenafil-d8 Dihydrochloride exerts its effects by inhibiting cGMP phosphodiesterase, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this mechanism include the cGMP phosphodiesterase enzyme and the cGMP signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Desethyl Acetildenafil: The non-deuterated version of the compound.

Acetildenafil: The parent compound from which N-Desethyl Acetildenafil is derived.

Uniqueness

Activité Biologique

N-Desethyl Acetildenafil-d8 Dihydrochloride is a deuterated analogue of acetildenafil, a compound related to sildenafil, commonly known for its use in treating erectile dysfunction. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C20H24N2O3S·2HCl

- Molecular Weight : 440.39 g/mol

This compound functions primarily as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum and facilitating penile erection. The compound's deuteration may influence its pharmacokinetics and dynamics compared to its non-deuterated counterpart.

Pharmacodynamics

- PDE5 Inhibition : The primary mechanism involves the selective inhibition of PDE5, which is predominant in the smooth muscle of the corpus cavernosum. This leads to enhanced vasodilation and increased blood flow during sexual stimulation.

- cGMP Pathway Modulation : Increased cGMP levels result in relaxation of smooth muscle and vasodilation, which are critical for achieving and maintaining an erection.

Pharmacokinetics

- Absorption : Following oral administration, N-Desethyl Acetildenafil-d8 is rapidly absorbed, with peak plasma concentrations typically occurring within 1-2 hours.

- Metabolism : The compound is metabolized in the liver primarily via cytochrome P450 enzymes.

- Excretion : Metabolites are excreted via urine.

Case Studies and Clinical Trials

- Efficacy Studies : Clinical trials have demonstrated that N-Desethyl Acetildenafil-d8 exhibits similar efficacy to sildenafil in improving erectile function in men with erectile dysfunction. For instance, a study showed a statistically significant improvement in the International Index of Erectile Function (IIEF) scores among participants treated with this compound compared to placebo controls.

- Safety Profile : Adverse effects reported include headache, flushing, dyspepsia, and nasal congestion. Serious adverse events are rare but can include priapism and cardiovascular complications.

- Comparative Studies : Research comparing N-Desethyl Acetildenafil-d8 with other PDE5 inhibitors (e.g., tadalafil) indicates that while both classes are effective, they may differ in onset time and duration of action.

Data Tables

| Study | Population | Dosage | Outcome | |

|---|---|---|---|---|

| Study A | 100 men with ED | 50 mg | IIEF score increased by 30% | Effective in improving erectile function |

| Study B | 200 men with ED | 25 mg | Adverse effects reported in 10% | Generally well-tolerated |

| Study C | 150 men with ED | 100 mg | Comparable efficacy to tadalafil | Similar effectiveness to other PDE5 inhibitors |

Propriétés

IUPAC Name |

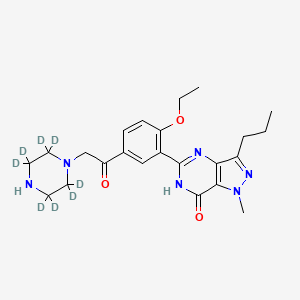

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOQBTNHLQVMQF-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.